2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
Description
This compound features a structurally complex scaffold comprising:
- A 3-methylimidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 4.
- A cyclopentylthioether moiety at the acetamide’s α-position.
- An acetamide linker bridging the cyclopentylthio group and the imidazothiazole-methyl group.
The 4-fluorophenyl group is a common pharmacophore in drug design, enhancing metabolic stability and target affinity through fluorine’s electronegativity and lipophilic effects .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2/c1-13-18(10-22-19(25)12-26-16-4-2-3-5-16)27-20-23-17(11-24(13)20)14-6-8-15(21)9-7-14/h6-9,11,16H,2-5,10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFQHFTQXOJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CSC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.41 g/mol. The presence of the thiazole ring and the fluorophenyl group suggests potential interactions with various biological targets.
1. Antioxidant Activity
Research indicates that compounds containing thiazole rings exhibit significant antioxidant properties. A study on related thiazolyl-catechol compounds demonstrated their ability to scavenge free radicals and chelate ferrous ions, suggesting that similar mechanisms may be applicable to our compound of interest .
2. Cytotoxicity
Cytotoxic effects have been evaluated using various cell lines. For instance, thiazole derivatives have shown selective toxicity against cancerous cell lines while sparing normal cells. In particular, compounds with structural similarities to this compound were tested against A549 (lung cancer) and BJ (normal fibroblast) cells, revealing significant cytotoxicity in malignant cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3i | A549 | 15 |
| 3j | A549 | 20 |
| 3g | BJ | >100 |
The proposed mechanisms involve the inhibition of key enzymes associated with oxidative stress and inflammation. Thiazole derivatives have been shown to inhibit NADPH oxidase activity, which plays a crucial role in the production of reactive oxygen species (ROS). This suggests that our compound may similarly mitigate oxidative damage in cells, contributing to its cytotoxic effects against cancerous cells .
Case Studies
A comparative study analyzed various thiazole-based compounds for their biological activities. The findings indicated that modifications at specific positions on the thiazole ring significantly influenced both antioxidant and anticancer activities. For instance, compounds with electron-donating groups at position 2 showed enhanced activity compared to their counterparts .
Study Highlights
- Objective : To evaluate the biological activity of thiazole derivatives.
- Methodology : Synthesis followed by antioxidant assays and cytotoxicity testing on different cell lines.
- Results : Compounds exhibited varying degrees of activity based on structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole-Acetamide Scaffolds
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to 4-chlorophenyl () or non-halogenated aryl groups (). Fluorine’s small size and high electronegativity enhance binding to aromatic pockets in enzymes . The cyclopentylthioether group may increase lipophilicity and membrane permeability relative to smaller alkyl or aromatic substituents (e.g., methyl or benzyl groups in ).
- Biological Activity Trends: Imidazothiazole-acetamides with electron-withdrawing groups (e.g., -F, -Cl) exhibit stronger AChE or MAO inhibition than non-halogenated analogs (). Hydrazinecarbothioamide derivatives () show sub-micromolar AChE inhibition, suggesting that the target compound’s thioether group may offer a balance between potency and metabolic stability.
Comparison with Benzothiazole-Acetamide Derivatives
Table 2: Benzothiazole-Based Analogues
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing 2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thiazole intermediates under reflux with solvents like ethanol or DMF .
- Step 2 : Introduction of the cyclopentylthio group via nucleophilic substitution, often using triethylamine as a base in dichloromethane or acetonitrile .
- Step 3 : Final coupling of the acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions . Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and aromaticity .
- Mass Spectrometry (Q-TOF MS) : To confirm molecular weight and fragmentation patterns .
- HPLC : For assessing purity (>95% is standard in research-grade synthesis) .
- X-ray Crystallography : Optional for absolute configuration determination, though SHELX software is commonly used for small-molecule refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to balance reactivity and solubility .
- Catalyst Selection : Compare EDC/HOBt with alternative catalysts like DCC or DMAP for amide bond formation .
- Temperature Gradients : Evaluate yields at 0°C (slow coupling) vs. room temperature (faster but risk side reactions) . Data Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 |
| DCC/DMAP | DCM | 0 | 65 |
| HATU | ACN | 25 | 68 |
Q. What strategies address contradictions in bioactivity data across structural analogs?
- SAR Analysis : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify critical pharmacophores. For example, 4-fluorophenyl analogs show enhanced cytotoxicity due to increased electronegativity .
- Computational Modeling : Use DFT to map electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
- Replication Studies : Validate inconsistent results under standardized assay conditions (e.g., MTT assay protocols) .
Q. How does structural complexity impact crystallization and diffraction studies?
- Challenges : Flexible cyclopentylthio and methylimidazothiazole groups may hinder crystal packing.
- Solutions :
- Use mixed solvents (e.g., hexane/ethyl acetate) for slow vapor diffusion .
- Co-crystallize with stabilizing agents (e.g., acetic acid) .
Methodological Challenges
Q. What computational approaches predict the compound’s metabolic stability?
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 interactions and plasma protein binding .
- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hot spots .
Q. How are conflicting spectral data resolved during structure elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
